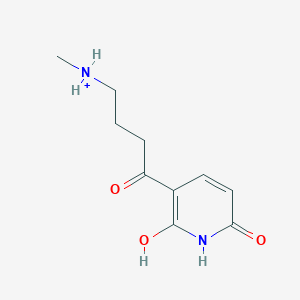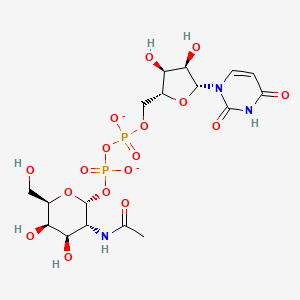
UDP-N-acetyl-alpha-D-galactosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-N-acetyl-alpha-D-galactosamine(2-) is a UDP-N-acetyl-D-galactosamine(2-) in which the anomeric centre of the galactosamine moiety has alpha-configuration; major species at pH 7.3. It is an UDP-N-acetyl-D-galactosamine(2-) and an UDP-monosaccharide(2-). It is a conjugate base of an UDP-N-acetyl-alpha-D-galactosamine.
Applications De Recherche Scientifique
Synthesis for Glycosyl Transferase Systems : UDP-N-acetyl-alpha-D-galactosamine has been used in the synthesis of labeled compounds active as substrates in glycosyl transferase systems. These syntheses involve complex biochemical processes and are significant for understanding and manipulating biochemical pathways (Rao & Mendicino, 1978).
Role in Cancer and Drug Target Potential : UDP-N-acetyl-alpha-D-galactosamine is involved in the addition of N-acetyl-D-galactosamine to proteins, which is often the first step in O-glycosylation of proteins. This process plays a critical role in various cellular functions, and abnormalities in this pathway have been linked to cancer. The enzyme pp-GalNAc-T6, which uses UDP-N-acetyl-alpha-D-galactosamine, is upregulated in several types of cancer and may serve as a potential target for chemotherapy (Banford & Timson, 2016).
Metabolism Studies in Rat Liver : The metabolism of UDP-N-acetyl-alpha-D-galactosamine in the liver has been studied, revealing its conversion through various metabolic pathways. This research provides insights into basic metabolic processes and potential implications for understanding liver diseases (Maley, Tarentino, McGarrahan, & Delgiacco, 1968).
Glycoprotein Secretion Inhibition Studies : Studies have shown that UDP-N-acetyl-alpha-D-galactosamine can inhibit protein and glycoprotein secretion in the liver, providing insights into cellular mechanisms and potential therapeutic applications (Bauer, Lukaschek, & Reutter, 1974).
Glycoprotein Biosynthesis : The compound plays a role in the biosynthesis of blood group active glycoproteins, facilitating the transfer of N-acetyl-D-galactosamine to peptides in human submaxillary glands and stomach mucosal tissue (Hearn, Goodwin, & Watkins, 1970).
Chemoenzymatic Synthesis : UDP-N-acetyl-alpha-D-galactosamine has been synthesized chemoenzymatically from UMP and sucrose, demonstrating the versatility of combining chemical and enzymatic methods for producing biochemically significant compounds (Bülter, Wandrey, & Elling, 1997).
Propriétés
Nom du produit |
UDP-N-acetyl-alpha-D-galactosamine |
|---|---|
Formule moléculaire |
C17H25N3O17P2-2 |
Poids moléculaire |
605.3 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/p-2/t7-,8-,10-,11+,12-,13-,14-,15-,16-/m1/s1 |
Clé InChI |
LFTYTUAZOPRMMI-NESSUJCYSA-L |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B1261562.png)
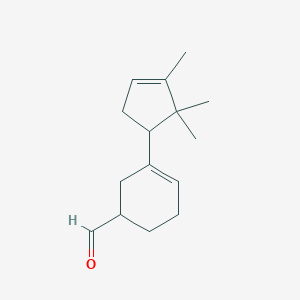
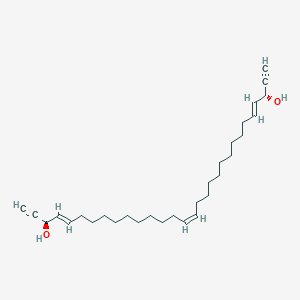
![1-[(2,3-dimethyl-4-imidazolyl)methyl]-N-[4-(2-furanyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1261567.png)
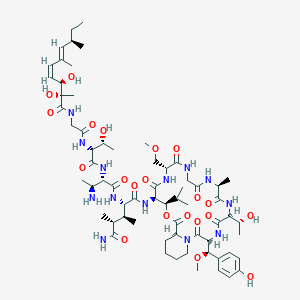
![(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1261572.png)
![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-[2-(dimethylamino)pyrimidin-5-yl]-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1261576.png)
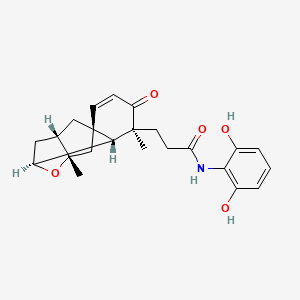
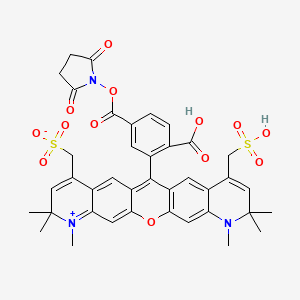
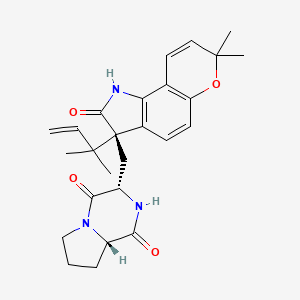
![6-Heptyloxy-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1261581.png)
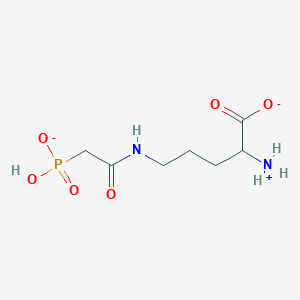
![(2S)-2-amino-4-{4-[(R)-amino({[(3S)-1-[(R)-carboxy(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl})methyl]phenoxy}butanoate](/img/structure/B1261584.png)
